molecular formula C12H12N2O3 B13672363 Methyl 2-amino-6-methoxyquinoline-3-carboxylate

Methyl 2-amino-6-methoxyquinoline-3-carboxylate

Cat. No.: B13672363
M. Wt: 232.23 g/mol
InChI Key: YIXPDCGWJXNRKS-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H12N2O3 Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methoxyquinoline-3-carboxylate typically involves the reaction of 2-amino-6-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different pharmacological properties.

Scientific Research Applications

Methyl 2-amino-6-methoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methoxy and carboxylate groups.

    2-Aminoquinoline: Similar structure but lacks the methoxy and carboxylate groups.

    6-Methoxyquinoline: Similar structure but lacks the amino and carboxylate groups.

Uniqueness

Methyl 2-amino-6-methoxyquinoline-3-carboxylate is unique due to the presence of both the methoxy and carboxylate groups, which can enhance its biological activity and specificity. These functional groups can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-amino-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-10-7(5-8)6-9(11(13)14-10)12(15)17-2/h3-6H,1-2H3,(H2,13,14)

InChI Key

YIXPDCGWJXNRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)N)C(=O)OC

Origin of Product

United States

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